molecular formula C26H34N4O4S B2521222 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 477302-90-2

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2521222
CAS No.: 477302-90-2
M. Wt: 498.64
InChI Key: AQIFVYCOHWTIID-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and ethoxyphenyl groups

Preparation Methods

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with an ethoxyphenyl-substituted nitrile under acidic conditions.

    Introduction of the adamantane group: The adamantane moiety is introduced via a formylation reaction, where adamantane is reacted with formamide to yield the formamido derivative.

    Coupling of the triazole and adamantane derivatives: The formamido-adamantane derivative is then coupled with the triazole derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the ethyl ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) conditions.

Scientific Research Applications

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting viral infections or cancer.

    Materials Science: The unique structural features of this compound make it a potential candidate for the development of novel materials with specific properties such as high thermal stability or unique electronic properties.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for the construction of larger, more intricate structures.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral ion channels, potentially inhibiting viral replication. The triazole ring can interact with various enzymes, inhibiting their activity and affecting cellular processes. The ethoxyphenyl group may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar compounds to ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate include:

    Adamantane derivatives: Compounds such as amantadine and rimantadine, which are used as antiviral agents.

    Triazole derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Ethoxyphenyl derivatives: Compounds such as ethoxyquin, which is used as an antioxidant.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological activities and properties not found in the individual components.

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4S/c1-3-33-21-7-5-20(6-8-21)30-22(28-29-25(30)35-16-23(31)34-4-2)15-27-24(32)26-12-17-9-18(13-26)11-19(10-17)14-26/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIFVYCOHWTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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